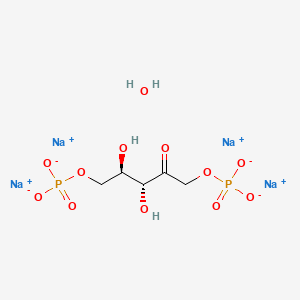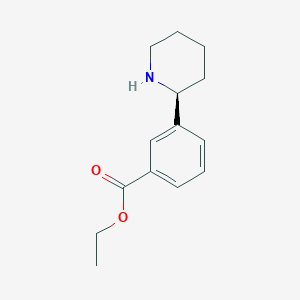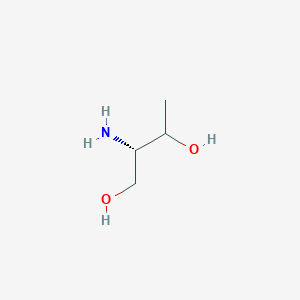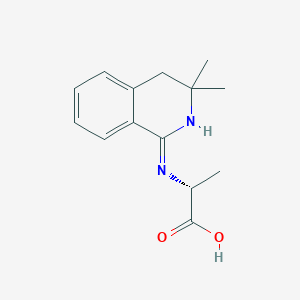
(3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)-D-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)-D-alanine is a compound with the molecular formula C14H18N2O2 It is a derivative of alanine, an amino acid, and features a 3,3-dimethyl-3,4-dihydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)-D-alanine can be achieved through several synthetic routes. One common method involves the Ritter reaction, where 2-methyl-3-phenylpropan-2-ol reacts with thiocyanates in a two-phase system of toluene and sulfuric acid at 60-70°C for 30 minutes . This reaction yields the corresponding isoquinolines, which can then be further modified to produce the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
(3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)-D-alanine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)-D-alanine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions and protein folding.
Industry: It may be used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)-D-alanine involves its interaction with specific molecular targets. The isoquinoline moiety can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
(3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)sulfanyl]anilines: These compounds are synthesized using similar methods and share structural similarities with (3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)-D-alanine.
N-(3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)leucine: Another derivative of isoquinoline, used in proteomics research.
Uniqueness
This compound is unique due to its specific combination of the isoquinoline moiety and the alanine backbone. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C14H18N2O2 |
|---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
(2R)-2-[(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)amino]propanoic acid |
InChI |
InChI=1S/C14H18N2O2/c1-9(13(17)18)15-12-11-7-5-4-6-10(11)8-14(2,3)16-12/h4-7,9H,8H2,1-3H3,(H,15,16)(H,17,18)/t9-/m1/s1 |
InChI Key |
ZVYICXMIPNSFIA-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)N=C1C2=CC=CC=C2CC(N1)(C)C |
Canonical SMILES |
CC(C(=O)O)N=C1C2=CC=CC=C2CC(N1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-2-[(2E)-2-[3-[(E)-2-(3,3-dimethyl-1-phenylindol-1-ium-2-yl)ethenyl]-2H-pyran-5-ylidene]ethylidene]-3,3-dimethyl-1-phenylindole;tetrafluoroborate](/img/structure/B12843440.png)
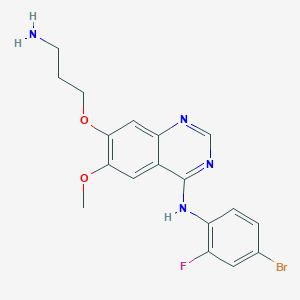

![N-(1-(3-Chlorophenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-(diethylamino)acetamide](/img/structure/B12843451.png)
![(3'-Formyl[1,1'-biphenyl]-4-yl) acetonitrile](/img/structure/B12843454.png)
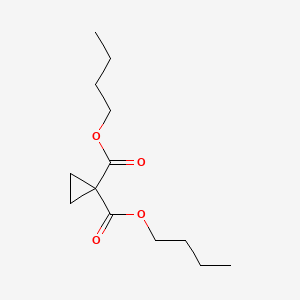
![N-(Cyclohexylmethyl)-2-[(8-Fluoro-2H-1,2,4-Triazino[5,6-b]Indol-3-ylThio]-Acetamide](/img/structure/B12843466.png)
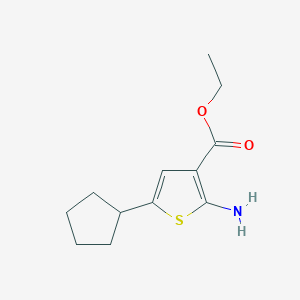
![N-(3-Chloro-4-Fluorophenyl)-2-[(1,4-Dihydro-5,6-Dimethyl-4-Oxothieno[2,3-d]Pyrimidin-2-ylThio]-Acetamide](/img/structure/B12843479.png)
